molecular formula C8H6Br3Cl B13940143 1-Bromo-2,3-bis(bromomethyl)-4-chlorobenzene CAS No. 425394-72-5

1-Bromo-2,3-bis(bromomethyl)-4-chlorobenzene

Katalognummer: B13940143
CAS-Nummer: 425394-72-5
Molekulargewicht: 377.30 g/mol
InChI-Schlüssel: HUYXHNXITIYLQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-2,3-bis(bromomethyl)-4-chlorobenzene is an organic compound with the molecular formula C8H6Br3Cl. It is a derivative of benzene, where the benzene ring is substituted with bromine and chlorine atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-bis(bromomethyl)-4-chlorobenzene can be synthesized through a multi-step process involving the bromination and chlorination of benzene derivatives. One common method involves the bromination of 2,3-dimethyl-4-chlorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-2,3-bis(bromomethyl)-4-chlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding brominated and chlorinated benzoic acids.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of brominated and chlorinated benzoic acids.

    Reduction: Formation of less brominated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2,3-bis(bromomethyl)-4-chlorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-Bromo-2,3-bis(bromomethyl)-4-chlorobenzene exerts its effects involves its interaction with various molecular targets. The bromine and chlorine atoms on the benzene ring can participate in electrophilic and nucleophilic interactions, influencing the reactivity and binding affinity of the compound. These interactions can affect various biochemical pathways and molecular processes.

Vergleich Mit ähnlichen Verbindungen

  • 1-Bromo-2,3-dimethyl-4-chlorobenzene
  • 1-Bromo-2,3-bis(bromomethyl)benzene
  • 1-Chloro-2,3-bis(bromomethyl)benzene

Uniqueness: 1-Bromo-2,3-bis(bromomethyl)-4-chlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. This unique substitution pattern allows for specific interactions and applications in various fields of research and industry.

Eigenschaften

CAS-Nummer

425394-72-5

Molekularformel

C8H6Br3Cl

Molekulargewicht

377.30 g/mol

IUPAC-Name

1-bromo-2,3-bis(bromomethyl)-4-chlorobenzene

InChI

InChI=1S/C8H6Br3Cl/c9-3-5-6(4-10)8(12)2-1-7(5)11/h1-2H,3-4H2

InChI-Schlüssel

HUYXHNXITIYLQI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1Cl)CBr)CBr)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.